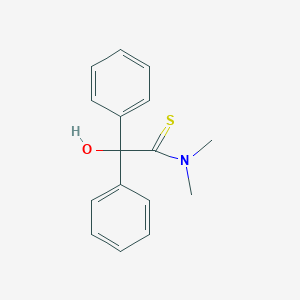
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide is an organic compound with a complex structure that includes both hydroxyl and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide typically involves the reaction of 2,2-diphenylacetaldehyde with dimethylamine and hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the thioamide group.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of N-alkyl or N-aryl derivatives
Scientific Research Applications
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide involves its interaction with specific molecular targets. The hydroxyl and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter cell membrane permeability, or interact with nucleic acids, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N,N-dimethylpropanamide
- 2-hydroxy-N,N-dimethyl-2-phenylacetamide
Uniqueness
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide is unique due to the presence of both hydroxyl and thioamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
Properties
CAS No. |
52417-36-4 |
|---|---|
Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C16H17NOS/c1-17(2)15(19)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,1-2H3 |
InChI Key |
ZTNBRMXQVQEAAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
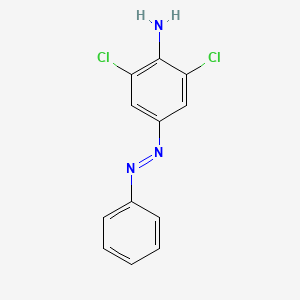

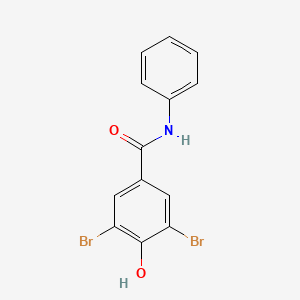
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
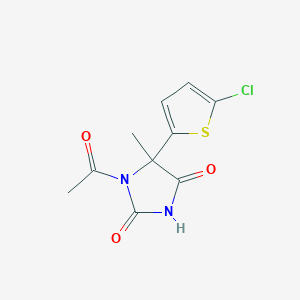
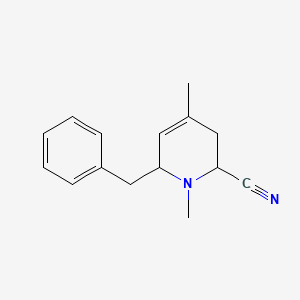
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
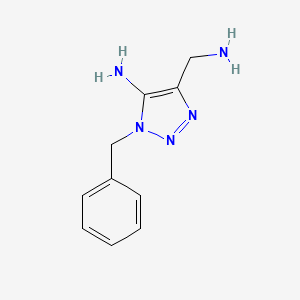

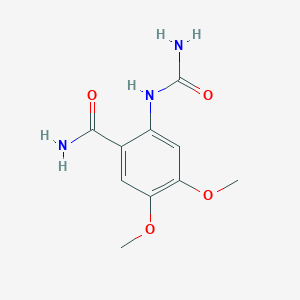
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
